
Hexamethyltrisilirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethyltrisilirane is an organosilicon compound with the molecular formula Si₃(CH₃)₆. It is a colorless liquid that is soluble in organic solvents. This compound is notable for its unique structure, which includes three silicon atoms bonded in a linear arrangement, each bonded to two methyl groups. This compound is used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexamethyltrisilirane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with a reducing agent such as potassium graphite. The reaction proceeds as follows: [ 2 \text{(CH}_3\text{)}_3\text{SiCl} + \text{K} \rightarrow \text{Si}_3\text{(CH}_3\text{)}_6 + \text{KCl} ]
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves the use of high-purity reagents and solvents, as well as advanced purification techniques to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Hexamethyltrisilirane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and other silicon-containing compounds.
Reduction: Can be reduced to form simpler silicon compounds.
Substitution: Undergoes substitution reactions where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as hydrogen peroxide or ozone.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride.
Substitution: Can be carried out using halogenating agents or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Hexamethyltrisilirane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organosilicon compounds and as a precursor in chemical vapor deposition techniques.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicon-based materials and coatings, as well as in the semiconductor industry for surface treatment and adhesion promotion.
Mécanisme D'action
The mechanism of action of hexamethyltrisilirane involves its ability to form strong bonds with other elements, particularly oxygen and carbon. This reactivity is due to the presence of silicon atoms, which can form stable bonds with a variety of elements. The compound’s molecular targets and pathways include:
Silicon-Oxygen Bond Formation: Reacts with oxygen-containing compounds to form stable silicon-oxygen bonds.
Silicon-Carbon Bond Formation: Engages in reactions with carbon-containing compounds to form silicon-carbon bonds.
Comparaison Avec Des Composés Similaires
Hexamethyltrisilirane can be compared to other similar organosilicon compounds, such as:
Hexamethyldisilazane: Contains two silicon atoms bonded to nitrogen and is used as a silylation agent.
Hexamethyldisiloxane: Contains two silicon atoms bonded to oxygen and is used as a solvent and reagent in organic synthesis.
Uniqueness: this compound is unique due to its three-silicon atom structure, which imparts distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly useful in applications requiring high thermal stability and reactivity.
Propriétés
Numéro CAS |
79984-93-3 |
|---|---|
Formule moléculaire |
C6H18Si3 |
Poids moléculaire |
174.46 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexamethyltrisilirane |
InChI |
InChI=1S/C6H18Si3/c1-7(2)8(3,4)9(7,5)6/h1-6H3 |
Clé InChI |
RWWSXNKVUWCKNF-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1([Si]([Si]1(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



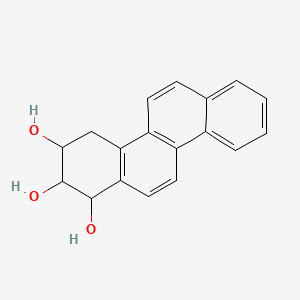

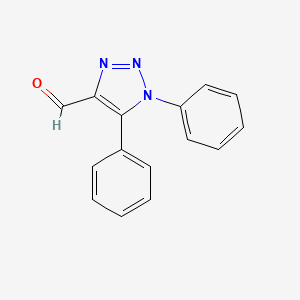
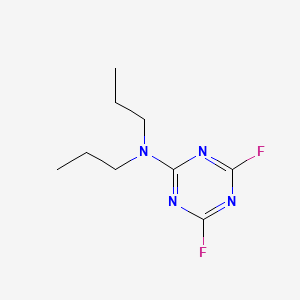
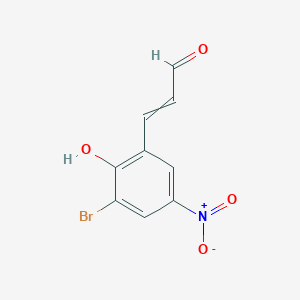
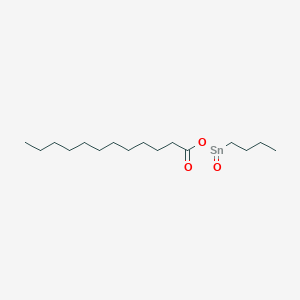
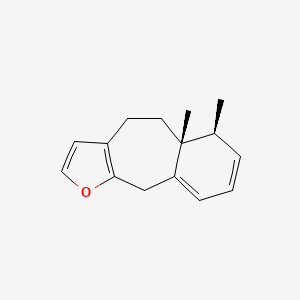
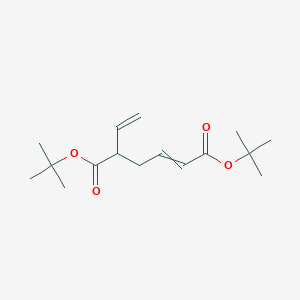
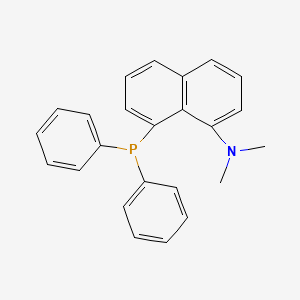
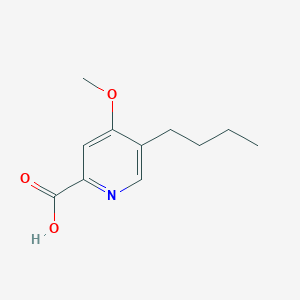

![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
